2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 1,1-difluoroethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid typically involves the following steps:
Piperidine Derivative Formation: The piperidine ring is first synthesized or obtained from a suitable precursor.
Substitution Reaction: The piperidine ring undergoes a substitution reaction with a 1,1-difluoroethyl group to form the intermediate compound.
Acetylation: The intermediate compound is then acetylated to introduce the acetic acid moiety, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the piperidine ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol: This compound differs by having an alcohol group instead of an acetic acid moiety.
1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride: This compound has a different substitution pattern on the piperidine ring.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These features make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-9(10,11)7-3-2-4-12(5-7)6-8(13)14/h7H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNAYWYENBXUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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